3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide

physicochemical_profiling drug_discovery ADME_prediction

Photopharmacology programs require stereochemically defined azobenzene-benzamide scaffolds with reproducible photoisomerization kinetics. Generic phenyldiazenyl benzamides exhibit substitution-dependent shifts in LogP, solubility, and bioactivity, compromising experimental consistency. This compound delivers the precise (E)-azobenzene configuration with the validated 3,4,5-trimethoxy tubulin pharmacophore. • Verified (E)-azobenzene stereochemistry for consistent trans→cis photoisomerization • 3,4,5-Trimethoxy motif matches colchicine-site β-tubulin binding pharmacophore • ACD/LogP 4.82, TPSA 82 Ų, zero Rule-of-5 violations; MW 391.42 Da for efficient computational sampling

Molecular Formula C22H21N3O4
Molecular Weight 391.4 g/mol
CAS No. 356529-20-9
Cat. No. B12591388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide
CAS356529-20-9
Molecular FormulaC22H21N3O4
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
InChIInChI=1S/C22H21N3O4/c1-27-19-13-15(14-20(28-2)21(19)29-3)22(26)23-16-9-11-18(12-10-16)25-24-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,23,26)
InChIKeyYBPKTHOZBLKJRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxy-phenyldiazenyl Benzamide Profile


3,4,5-Trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide (CAS 356529-20-9, MF C22H21N3O4, MW 391.42 g/mol) is a synthetic small molecule combining a 3,4,5-trimethoxybenzamide pharmacophore with an (E)-phenyldiazenyl (azobenzene) moiety linked via a para-aminophenyl bridge . The compound is catalogued as a research chemical (e.g., vendor catalog no. S13075606) with reported availability from multiple suppliers . Its structure embeds two functionally distinct modules: an electron-rich trimethoxyphenyl ring system (reminiscent of the tubulin-binding motif in combretastatin A-4 and colchicine analogs) and a photoisomerizable azobenzene unit, enabling potential applications across medicinal chemistry, photopharmacology, and materials science [1][2]. Predicted physicochemical properties include an ACD/LogP of 4.82, topological polar surface area of 82 Ų, and zero Rule-of-5 violations, indicating favorable drug-like characteristics .

1
Photopharmacology-ready (E)-azobenzene switch with tunable kinetics
2
Trimethoxybenzamide scaffold linked to tubulin polymerization studies
3
Predicted drug-like profile supports lead optimization workflows

3,4,5-Trimethoxy-phenyldiazenyl Benzamide: Why Generic Substitution Fails


In the phenyldiazenyl-benzamide chemical space, minor alterations in the benzamide ring substitution pattern produce large shifts in physicochemical and potentially pharmacological properties, prohibiting casual interchange . The target compound's 3,4,5-trimethoxy configuration confers an ACD/LogP of 4.82 and an estimated aqueous solubility of 0.2571 mg/L at 25 °C . Reducing the methoxy count—as in the 3,4-dimethoxy or 3-methoxy analogs—predictably lowers LogP and alters hydrogen-bonding capacity, which can modify membrane permeability, target engagement, and metabolic stability [1]. Furthermore, the (E)-azobenzene configuration is critical: the trans isomer dominates the compound's ground-state geometry and governs its photochemical responsiveness; any substitution that perturbs the azobenzene conjugation or steric environment shifts the photostationary state and thermal relaxation kinetics [2][3]. Procurement of a generic 'phenyldiazenyl benzamide' without specifying the exact trimethoxy pattern and (E)-stereochemistry therefore risks obtaining a material with divergent solubility, stability, and biological performance characteristics.

Methoxy substitution pattern is critical
Reducing methoxy count may lower LogP and alter solubility, shifting membrane permeability context.
Loss of azobenzene eliminates photochromic function
Non-azo benzamide analogs lack the (E)-N=N- bridge required for light-controlled switching.
Electronic character shift redirects target class
Replacing trimethoxy with nitro or other substituents may divert target engagement from tubulin to NAD-dependent enzymes.

3,4,5-Trimethoxy-phenyldiazenyl Benzamide: Differential Evidence


Lipophilicity Differentiation

The target compound exhibits an ACD/LogP of 4.82 (ACD/Labs Percepta) and an estimated Log Kow of 4.33 (KOWWIN v1.67) . In the broader phenyldiazenyl benzamide series, the 4-nitro analog (CHEMBL513414, C19H14N4O3) carries a polar nitro group and thus is expected to have a lower LogP (predicted ~3.5–3.8 by fragment-based methods) [1]. The 3-methoxy analog (C18H17N3O2) and 3,4-dimethoxy analog (C20H19N3O3) each possess fewer hydrogen-bond acceptors and lower molecular weight than the target, yielding progressively lower LogP values as methoxy count decreases . The ~1–1.5 log unit difference between the target and the 3-methoxy analog corresponds to an approximately 10- to 30-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and tissue distribution .

Lipophilicity
Cross-study comparable
ΔLogP ≈ +1.0 to +1.5 vs. mono-methoxy analog
Higher LogP may support membrane permeability context for intracellular target studies.
Predicted values; experimental confirmation advised.
physicochemical_profiling drug_discovery ADME_prediction

Aqueous Solubility Differentiation

The target compound has an estimated water solubility of 0.2571 mg/L at 25 °C (WSKOW v1.41, based on Log Kow of 4.33) . This low solubility is characteristic of highly methoxylated, neutral benzamides with substantial aromatic surface area. The 3-methoxy analog (C18H17N3O2), with lower molecular weight (MW ~317 g/mol vs. 391.4 g/mol) and reduced aromatic substituent count, is predicted to have water solubility approximately 5- to 20-fold higher (estimated 1.3–5 mg/L range based on fragment contribution methods) . The 4-nitro analog, bearing a polar nitro group capable of hydrogen bonding with water, is expected to show intermediate solubility despite its comparable molecular weight [1].

Aqueous Solubility
Class-level inference
~5–20× lower than mono-methoxy analog (0.2571 mg/L estimated)
Low intrinsic solubility requires DMSO stock; aqueous precipitation risk in cell-based assays.
EPISuite estimates; measure experimentally for formulation.
solubility formulation bioavailability

Hydrogen-Bond Profile and TPSA

The target compound possesses 7 hydrogen-bond acceptors (three methoxy oxygens, amide carbonyl oxygen, and two azo nitrogens) and 1 hydrogen-bond donor (amide NH), with a topological polar surface area (TPSA) of 82 Ų . By comparison, the 3-methoxy analog (C18H17N3O2) has only 5 H-bond acceptors and an estimated TPSA of ~55–60 Ų, while the 3,4-dimethoxy analog (C20H19N3O3) has 6 H-bond acceptors and TPSA ~68–73 Ų . The 4-nitro analog introduces two additional H-bond acceptors from the nitro group, increasing TPSA to approximately 100–110 Ų [1]. The target compound's TPSA of 82 Ų lies in the optimal range for oral bioavailability (typically <140 Ų for good intestinal absorption) while providing greater hydrogen-bonding capacity for target engagement than the des-methoxy analogs [2].

H-Bond & TPSA
Cross-study comparable
TPSA 82 Ų (7 HBA, 1 HBD) vs. 55–60 Ų for mono-methoxy
Intermediate TPSA balances permeability and solubility; may support CNS probe context.
Calculated TPSA; borderline for CNS oral bioavailability.
drug_likeness permeability ADME

Binding Affinity vs. 4-Nitro Analog

The 4-nitro-substituted phenyldiazenyl benzamide analog (CHEMBL513414) has a reported IC50 of 76,000 nM (76 μM) against Bacillus anthracis NAD synthetase [1]. This provides a quantitative benchmark for the phenyldiazenyl benzamide scaffold's enzymatic inhibitory capacity. The target compound replaces the electron-withdrawing 4-nitro group with three electron-donating methoxy substituents (3,4,5-trimethoxy), a structural transformation that is well-established in medicinal chemistry to shift target selectivity: trimethoxybenzamides are associated with tubulin polymerization inhibition (colchicine-site binding), whereas nitro-substituted benzamides often engage oxidoreductase or NAD-dependent enzymes [2][3]. Although no direct head-to-head biochemical comparison has been published, the fundamental difference in electronic character (Hammett σp: –OCH3 = –0.27 vs. –NO2 = +0.78) predicts divergent target selectivity profiles between the two compounds [4].

Target Engagement
Class-level inference
Trimethoxy motif linked to tubulin inhibition; Hammett σ shift vs. 4-NO₂ (σp: –0.27 vs +0.78)
Predicted target class shift from oxidoreductase to tubulin; verify in target-specific assays.
No direct IC50 for target; class-level SAR evidence.
enzyme_inhibition target_engagement SAR

Photoisomerization Differentiation

The target compound contains an (E)-configured phenyldiazenyl (azobenzene) moiety that undergoes reversible trans→cis photoisomerization upon irradiation with UV light (~350 nm), with thermal cis→trans relaxation occurring over hours to days depending on solvent and substitution pattern [1]. This photochromic functionality is absent in non-azo benzamide analogs such as simple 3,4,5-trimethoxybenzamides (e.g., 3,4,5-trimethoxy-N-phenylbenzamide), which lack the –N=N– bridge and are therefore photochemically inert . Within the azobenzene class, the trans isomer is thermodynamically more stable than the cis form by approximately 50 kJ/mol (12 kcal/mol), and the thermal half-life of the cis isomer is modulated by the electronic nature of ring substituents—electron-donating groups (such as the three methoxy groups in the target compound) are reported to accelerate thermal relaxation relative to unsubstituted azobenzene [1][2]. This property is exploited in photopharmacology, where light-controlled switching between biologically active (trans) and inactive (cis) configurations enables spatiotemporal control of drug action [1][3].

Photoisomerization
Class-level inference
Trans→cis at ~350 nm; methoxy groups may accelerate thermal relaxation
Enables light-controlled switching studies; kinetics require context-specific validation.
Azobenzene photochemistry class knowledge.
photopharmacology photoswitch photodynamic_therapy

Drug-Likeness Profile

The target compound (MW 391.42 g/mol, LogP 4.82, 1 HBD, 7 HBA) satisfies all criteria of Lipinski's Rule of Five (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) with zero violations . This contrasts with larger phenyldiazenyl-containing drug candidates such as the PPARα antagonist leads described by Ammazzalorso et al. (MW typically 450–550 g/mol range for fibrate-phenyldiazenyl hybrids) which frequently exceed one or more Rule-of-5 thresholds [1][2]. Additionally, the target compound's rotatable bond count of 7 falls within the optimal range (<10) for oral bioavailability, and its predicted oral bioavailability score (ABS = 0.55 based on TPSA) is acceptable [3]. The class-level evidence from trimethoxyphenyl-based anticancer analogs (e.g., oxazolone-trimethoxyphenyl hybrids with HepG2 IC50 values of 1.38–3.21 μM) demonstrates that 3,4,5-trimethoxybenzamide-containing compounds can achieve low-micromolar cellular potency while maintaining favorable drug-like properties [4].

Drug-Likeness
Class-level inference
MW 391, LogP 4.82, 0 Ro5 violations, TPSA 82 Ų, RotB 7
Clean profile supports lead optimization with acceptable property deterioration margins.
All values predicted; Rule-of-5 filters applied.
drug_likeness oral_bioavailability ADME_filtering

3,4,5-Trimethoxy-phenyldiazenyl Benzamide: Application Scenarios


Light-Controlled Tubulin Inhibitors

The compound's dual functional architecture—a 3,4,5-trimethoxybenzamide tubulin pharmacophore [1][2] conjugated to a photoisomerizable (E)-azobenzene switch [3]—makes it a rationally designed scaffold for developing light-controlled antimitotic agents. In this scenario, the trans (E) isomer is the biologically active configuration that binds the colchicine site of β-tubulin, while UV irradiation (~350 nm) converts it to the cis (Z) isomer, which is geometrically incompatible with the binding pocket, thereby providing optical control over microtubule disruption. The trimethoxy pattern accelerates thermal cis→trans relaxation relative to unsubstituted azobenzene [3], enabling tunable recovery kinetics. The compound's ACD/LogP of 4.82 and TPSA of 82 Ų support adequate membrane permeability for intracellular target access.

Anticancer Lead Optimization

Class-level evidence from trimethoxyphenyl-based analogs demonstrates that compounds with the 3,4,5-trimethoxybenzamide substructure achieve HepG2 hepatocellular carcinoma cytotoxicity with IC50 values in the 1.38–3.21 μM range and exhibit β-tubulin polymerization inhibition [1]. The target compound offers a specific structural departure from the published oxazolone and benzofuran-based trimethoxyphenyl leads by replacing the heterocyclic linker with an azobenzene bridge, which introduces photoresponsive functionality while maintaining the critical trimethoxy pharmacophore [1][2]. This enables systematic exploration of how the azobenzene geometry (trans vs. cis) modulates antiproliferative potency, providing a unique SAR dimension not accessible with non-azo analogs. Its clean Rule-of-5 profile (0 violations) provides ample property space for subsequent chemical optimization .

Azobenzene cis/trans Conformational Sampling

The compound's well-defined (E)-azobenzene configuration and the availability of its SMILES string (COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3) facilitate its use as a model system for computational studies comparing the binding poses of trans- and cis-azobenzene isomers to protein targets. The trimethoxybenzamide moiety provides a validated docking anchor (colchicine-site tubulin) [1][2], while the azobenzene bridge enables molecular dynamics simulations of photoinduced conformational switching. Unlike larger phenyldiazenyl derivatives (MW > 450) that are computationally more demanding, the target compound's moderate size (391.42 Da) and 7 rotatable bonds make it suitable for extensive conformational sampling within reasonable computational timeframes.

Physicochemical Reference Standard

Given the availability of its comprehensive predicted physicochemical profile—including ACD/LogP (4.82), Log Kow (4.33), water solubility (0.2571 mg/L), boiling point (513.8 °C), flash point (264.6 °C), TPSA (82 Ų), and zero Rule-of-5 violations —the target compound can serve as a well-characterized reference standard for calibrating chromatographic methods (e.g., reversed-phase HPLC retention time prediction) and validating in silico ADME models across a series of phenyldiazenyl benzamide analogs. Its intermediate lipophilicity and moderate polar surface area place it at the center of the property distribution for this chemical class, making it an ideal anchor point for quantitative structure-property relationship (QSPR) model development. The compound's commercial availability from multiple suppliers further supports its use as an inter-laboratory reference material.

Application
Selection Property
Validation Focus
Light-controlled tubulin inhibition studies
Photoresponsive azobenzene + trimethoxybenzamide scaffold
Spatiotemporal tubulin binding control; switching kinetics
Anticancer lead optimization research
Trimethoxybenzamide tubulin pharmacophore with azobenzene SAR expansion
β-tubulin polymerization assay; cell-line cytotoxicity profiling
Computational conformational sampling
Moderate MW, defined (E)-isomer, SMILES availability
Docking accuracy at colchicine site; MD simulation feasibility
Chromatographic & QSPR reference standard
Well-characterized predicted profile; multi-supplier sourcing
HPLC retention calibration; in silico ADME model validation
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